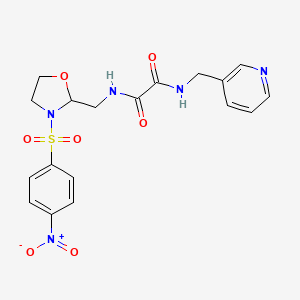

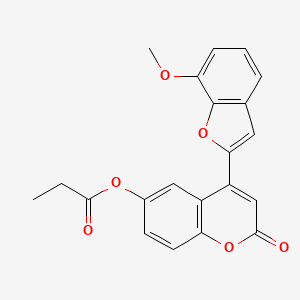

![molecular formula C14H19F2NO4S B2541217 N-([(1-(2-hydroxyéthoxy)cyclopentyl)méthyl]-2,6-difluorobenzènesulfonamide CAS No. 2177365-61-4](/img/structure/B2541217.png)

N-([(1-(2-hydroxyéthoxy)cyclopentyl)méthyl]-2,6-difluorobenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with biological activities such as carbonic anhydrase inhibition and antidiabetic effects, as well as selective inhibition of cyclooxygenase-2 (COX-2) enzymes.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is often achieved through various chemical strategies, including click chemistry. For instance, a series of benzene- and tetrafluorobenzenesulfonamides were synthesized using a click chemistry approach, starting from azido-substituted sulfonamides and alkynes . This method allows for the incorporation of different functional groups, such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl moieties, which can significantly influence the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. The X-ray crystal structure of some sulfonamides in adduct with human carbonic anhydrase II (hCA II) revealed the factors that govern their inhibitory power . Similarly, the docking of the most active antidiabetic benzenesulfonamide derivatives into the crystal structure of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) indicated potential hydrogen bond interactions with catalytic amino acid residues .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can interact with various enzymes, leading to inhibition or modulation of their activity. For example, certain derivatives have been shown to inhibit carbonic anhydrase isoforms, with varying degrees of potency . Others have been evaluated for their antidiabetic activity, potentially acting as inhibitors of 11beta-HSD1 . Additionally, the introduction of a fluorine atom into the benzenesulfonamide structure has been found to enhance the selectivity for COX-2 over COX-1, leading to the development of potent and selective COX-2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents, such as fluorine atoms, can affect the potency and selectivity of these compounds towards their biological targets. For instance, the presence of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency while increasing COX1/COX-2 selectivity . These properties are essential for the development of therapeutic agents with desired efficacy and safety profiles.

Applications De Recherche Scientifique

- Exemples d'applications:

- Application : Incorporation dans les systèmes d'administration de médicaments pour la capture neutronique thérapeutique ciblée .

Photoinitiateur dans les réactions de polymérisation

Porteur de bore pour la capture neutronique thérapeutique

Intermédiaire de synthèse pour la chimie médicinale

Propriétés

IUPAC Name |

2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO4S/c15-11-4-3-5-12(16)13(11)22(19,20)17-10-14(21-9-8-18)6-1-2-7-14/h3-5,17-18H,1-2,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBYDKXFQXIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

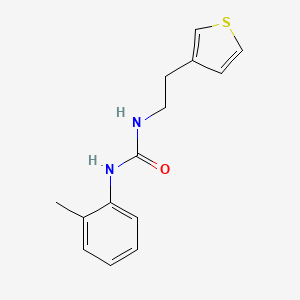

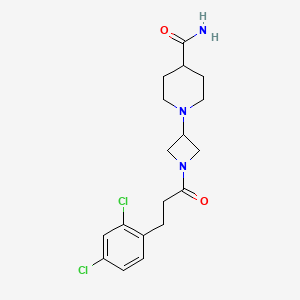

![5-bromo-N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2541135.png)

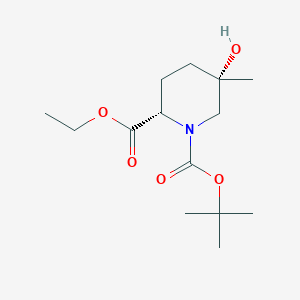

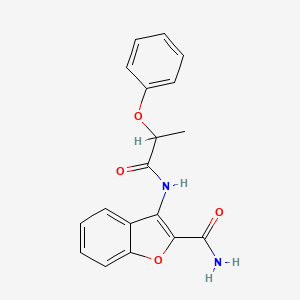

![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)

![10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol](/img/structure/B2541156.png)

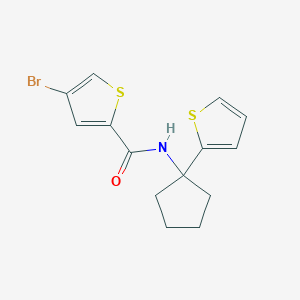

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)